2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide
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Overview
Description
2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a pyridine ring, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide involves multiple steps. One common synthetic route includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature to form an intermediate imine . This intermediate is then further reacted with other reagents to form the final compound. The reaction conditions typically involve stirring at room temperature and subsequent filtration and washing with methanol to obtain the pure product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and imine groups can form hydrogen bonds with biological molecules, affecting their function. The pyridine and thiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other hydroxy and imine-containing molecules, such as:
- 2-hydroxy-3-methoxyphenyl imines
- 4-hydroxy-2-quinolones
- 4-methoxyphenyl imines Compared to these compounds, 2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide is unique due to its combination of hydroxy, pyridine, and thiazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H16N4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide |
InChI |
InChI=1S/C23H16N4O4S/c28-18-9-5-4-8-17(18)22(30)26-24-14-19-21(25-23(31)32-19)27-12-10-16(11-13-27)20(29)15-6-2-1-3-7-15/h1-14,28-29H/b19-14+,26-24? |
InChI Key |
PRJSGSJRCVINCX-CLYJROEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=C2C=CN(C=C2)C\3=NC(=O)S/C3=C/N=NC(=O)C4=CC=CC=C4O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CN(C=C2)C3=NC(=O)SC3=CN=NC(=O)C4=CC=CC=C4O)O |
Origin of Product |
United States |
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